molecular formula C15H19N3O B2642416 N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide CAS No. 1240811-12-4

N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide

Cat. No. B2642416
CAS RN: 1240811-12-4
M. Wt: 257.337
InChI Key: VPETXHUDORQWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide, commonly known as CCPA, is a selective adenosine A1 receptor agonist. It was first synthesized by scientists in the 1980s and has since been used extensively in scientific research. CCPA is a potent and specific ligand for the adenosine A1 receptor and has been shown to have a number of biochemical and physiological effects.

Mechanism Of Action

CCPA acts as a selective adenosine A1 receptor agonist. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the adenosine A1 receptor by CCPA leads to a number of downstream effects, including inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels. These effects ultimately lead to a decrease in cellular excitability and a reduction in neurotransmitter release.
Biochemical and Physiological Effects:
CCPA has been shown to have a number of biochemical and physiological effects. In the cardiovascular system, CCPA has been shown to decrease heart rate, blood pressure, and myocardial contractility. In the nervous system, CCPA has been shown to have sedative and anxiolytic effects. CCPA has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.

Advantages And Limitations For Lab Experiments

CCPA has a number of advantages for use in lab experiments. It is a potent and specific ligand for the adenosine A1 receptor and has been extensively characterized in terms of its pharmacology and mechanism of action. CCPA is also relatively stable and can be easily synthesized in large quantities. However, CCPA does have some limitations. It is a relatively expensive compound, which may limit its use in some labs. Additionally, CCPA has a relatively short half-life, which may limit its use in experiments requiring long-term treatment.

Future Directions

There are a number of future directions for research on CCPA. One area of interest is the role of adenosine A1 receptors in the regulation of glucose metabolism and insulin sensitivity. CCPA has been shown to improve glucose tolerance and insulin sensitivity in animal models, suggesting that adenosine A1 receptor agonists may have therapeutic potential for the treatment of type 2 diabetes. Another area of interest is the potential use of CCPA as a treatment for ischemia-reperfusion injury. CCPA has been shown to have protective effects against ischemia-reperfusion injury in a number of different tissues, including the heart and brain. Further research is needed to determine the potential clinical applications of CCPA in these and other areas.

Synthesis Methods

CCPA can be synthesized using a number of different methods. One of the most common methods involves the reaction of 1-cyanocyclopentene with 4-methylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with chloroacetyl chloride to form CCPA. The synthesis of CCPA can also be achieved using other methods such as the reaction of 1-cyanocyclopentene with 4-methylphenylamine followed by acetylation.

Scientific Research Applications

CCPA has been extensively used in scientific research as a selective adenosine A1 receptor agonist. It has been shown to have a number of applications in both in vitro and in vivo studies. CCPA has been used to investigate the role of adenosine A1 receptors in the regulation of cardiovascular function, neurotransmitter release, and sleep. It has also been used in studies investigating the effects of adenosine A1 receptor activation on glucose metabolism, inflammation, and ischemia-reperfusion injury.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-4-6-13(7-5-12)17-10-14(19)18-15(11-16)8-2-3-9-15/h4-7,17H,2-3,8-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPETXHUDORQWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.